8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione
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Overview
Description
8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a purine scaffold. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the piperazine ring, the introduction of the fluorophenyl group, and the attachment of the purine scaffold. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. The optimization of reaction conditions and the use of efficient catalysts are crucial for the cost-effective production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione include:
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- Various piperidine derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a fluorophenyl group with a piperazine ring and a purine scaffold. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O2/c1-4-9-28-17(23-19-18(28)20(29)25(3)21(30)24(19)2)14-26-10-12-27(13-11-26)16-7-5-15(22)6-8-16/h5-8H,4,9-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAWSIHQHVHAAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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